(3-Aminopyridin-4-yl)methanol
Overview
Description
(3-Aminopyridin-4-yl)methanol is a heterocyclic compound with the molecular formula C6H8N2O It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a hydroxymethyl group at the fourth position of the pyridine ring
Mechanism of Action
Target of Action
Its analogue, 4-aminopyridine, is known to target voltage-gated potassium channels .
Mode of Action
Its analogue, 4-aminopyridine, inhibits voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Biochemical Pathways
By analogy with 4-aminopyridine, it can be inferred that the compound may affect pathways involving voltage-gated potassium channels and neurotransmitter release .
Result of Action
Based on the known effects of 4-aminopyridine, it can be inferred that the compound may enhance neuronal signaling .
Biochemical Analysis
Biochemical Properties
It is suggested that it may bind to proteins and enzymes, leading to alterations in their structure and function
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyridin-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of 3-nitropyridine-4-carboxaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitropyridine-4-carboxaldehyde in the presence of a suitable catalyst such as palladium on carbon. This method offers the advantage of scalability and higher yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (3-Aminopyridin-4-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 3-Aminopyridine-4-carboxaldehyde, 3-Aminopyridine-4-carboxylic acid.
Reduction: this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
(3-Aminopyridin-4-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- (2-Aminopyridin-4-yl)methanol
- (4-Aminopyridin-3-yl)methanol
- (2-Amino-5-iodopyridin-3-yl)methanol
Comparison: (3-Aminopyridin-4-yl)methanol is unique due to the specific positioning of the amino and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers and analogs. For example, the presence of the amino group at the third position allows for specific interactions in biological systems that are not possible with other isomers .
Properties
IUPAC Name |
(3-aminopyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHFPFMVXWCZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565949 | |
Record name | (3-Aminopyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152398-05-5 | |
Record name | (3-Aminopyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-aminopyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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